16alpha-Hydroxydehydroepiandrosterone

Vue d'ensemble

Description

16alpha-Hydroxydehydroepiandrosterone is an endogenous metabolite of dehydroepiandrosterone (DHEA). It is a steroid hormone that plays a significant role in the biosynthesis of estriol from dehydroepiandrosterone. This compound is involved in various metabolic processes in humans and other mammals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxydehydroepiandrosterone typically involves the hydroxylation of dehydroepiandrosterone. This process can be catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7 . The reaction conditions often require specific temperature and pH levels to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial or enzymatic systems to convert dehydroepiandrosterone into its hydroxylated form. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 16alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a ketone.

Reduction: The compound can be reduced to form different hydroxylated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.

Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .

Applications De Recherche Scientifique

Role in Estriol Synthesis

16α-OH DHEA is primarily recognized as a precursor for estriol, an important estrogen during pregnancy. Research has shown that 16α-OH DHEA is taken up by the syncytiotrophoblasts in the placenta, where it is converted to estriol. A study demonstrated that the uptake of 16α-OH DHEA at the fetal side of syncytiotrophoblasts is mediated by organic anion transporters, particularly OAT4 and OATP2B1. This uptake is crucial for maintaining adequate estriol levels, which are essential for fetal development and maternal health .

Biochemical Markers in Pregnancy

The serum levels of 16α-OH DHEA and its metabolites are utilized as biochemical markers to assess fetal well-being and placental function. Elevated levels of this compound can indicate normal placental activity, while abnormal levels may suggest potential complications during pregnancy . Monitoring these levels can provide insights into the health status of both mother and fetus.

Implications in Hormonal Regulation

16α-OH DHEA has been implicated in various hormonal pathways beyond pregnancy. It serves as a metabolite of dehydroepiandrosterone (DHEA), influencing androgen and estrogen synthesis. Its role as a human xenobiotic metabolite suggests potential applications in understanding hormonal imbalances and related disorders .

Potential Therapeutic Applications

Research indicates that 16α-OH DHEA may have therapeutic potential in conditions linked to hormonal dysregulation. For instance, its anti-inflammatory properties could be explored for treating conditions like autoimmune diseases or chronic inflammatory disorders. The modulation of steroid hormone pathways through 16α-OH DHEA could offer new avenues for intervention .

Table: Summary of Key Studies on this compound

Mécanisme D'action

The mechanism of action of 16alpha-Hydroxydehydroepiandrosterone involves its conversion into 16alpha-hydroxylated estrogens, which are significant during pregnancy. These estrogens act on estrogen receptors, influencing various physiological processes. The compound is hydroxylated by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A7 .

Comparaison Avec Des Composés Similaires

Dehydroepiandrosterone (DHEA): The precursor of 16alpha-Hydroxydehydroepiandrosterone.

Estriol: A downstream product in the biosynthesis pathway involving this compound.

Androstenedione: Another steroid hormone involved in similar metabolic pathways

Uniqueness: this compound is unique due to its specific role in the biosynthesis of estriol and its involvement in pregnancy-related metabolic processes. Its hydroxylation at the 16alpha position distinguishes it from other similar steroid hormones .

Activité Biologique

16alpha-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is a steroid hormone derived from dehydroepiandrosterone (DHEA), playing a significant role in various biological processes, particularly in pregnancy and hormonal regulation. This article explores the biological activity of 16α-OH-DHEA, focusing on its metabolic pathways, physiological roles, and implications in health and disease.

Metabolism and Synthesis

16α-OH-DHEA is primarily synthesized via the hydroxylation of DHEA at the 16th carbon position. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A1, which are expressed in various tissues including the liver and placenta . The metabolic pathway is crucial for producing fetal 16α-hydroxylated estrogens, such as estriol, which are vital for maintaining pregnancy .

Table 1: Key Enzymes Involved in the Hydroxylation of DHEA

| Enzyme | Tissue Expression | Function |

|---|---|---|

| CYP3A4 | Liver | Hydroxylation of DHEA to 16α-OH-DHEA |

| CYP1A1 | Various tissues | Hydroxylation involved in steroid metabolism |

Physiological Roles

In pregnancy, 16α-OH-DHEA serves as a precursor for estriol synthesis, which is crucial for fetal development. Estriol levels are often used as biomarkers for fetal well-being . In adults, however, elevated levels of 16α-hydroxylated estrogens have been associated with increased risks of certain cancers and autoimmune diseases .

Immunomodulatory Effects

Research indicates that DHEA and its metabolites may exhibit immunomodulatory properties. For instance, 16α-OH-DHEA may influence immune responses through its conversion to other hydroxysteroids that have been shown to possess immunoprotective effects .

Case Studies

Several studies have investigated the clinical implications of altered levels of 16α-OH-DHEA:

- Hyponatremic Hypertensive Syndrome : A case report highlighted a patient with adrenal schwannoma where serum levels of 16α-OH-DHEA sulfate were significantly altered, indicating its potential role in adrenal disorders .

- Primary Adrenal Insufficiency : In patients with primary hypoadrenocorticism, serum levels of 16α-OH-DHEA sulfate were markedly lower compared to healthy controls. Conversely, patients with Cushing's disease exhibited normal or elevated levels .

Research Findings

Recent studies have focused on the transport mechanisms of 16α-OH-DHEAS (sulfated form) across cell membranes. The organic anion transporter OAT4 has been identified as a key player in the uptake of this compound in placental cells, facilitating estriol synthesis .

Table 2: Research Findings on 16α-OH-DHEA

| Study Focus | Findings |

|---|---|

| Estriol Synthesis | OAT4 mediates uptake of 16α-OH-DHEAS in placental syncytiotrophoblasts |

| Serum Levels in Disorders | Altered serum levels correlated with adrenal disorders |

| Immunomodulation | Potential immunoprotective roles through metabolic pathways |

Propriétés

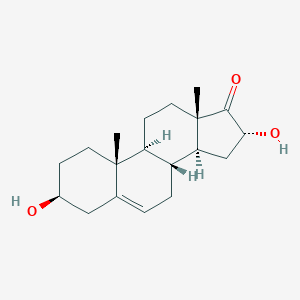

IUPAC Name |

(3S,8R,9S,10R,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIVKFZWLZJXJT-DNKQKWOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153892 | |

| Record name | 16alpha-Hydroxy-DHEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16a-Hydroxydehydroisoandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1232-73-1 | |

| Record name | 16α-Hydroxy-DHEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Hydroxy-DHEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16ALPHA-HYDROXYDEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU2DU6GA72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16a-Hydroxydehydroisoandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 16α-Hydroxydehydroepiandrosterone in pregnancy?

A1: 16α-Hydroxydehydroepiandrosterone serves as a crucial precursor for the synthesis of 16α-hydroxylated estrogens within the fetal system. These estrogens are the predominant phenolic steroids present during pregnancy []. Historically, serum levels of these estrogens have been utilized as biochemical indicators to assess fetal well-being [].

Q2: Has 16α-Hydroxydehydroepiandrosterone been detected in other bodily fluids?

A2: Yes, beyond its presence in the fetoplacental circulation [, ], 16α-Hydroxydehydroepiandrosterone has been identified in human seminal plasma, marking its first-time discovery in this bodily fluid [].

Q3: What is the metabolic fate of 16α-Hydroxydehydroepiandrosterone in the context of maternal intrahepatic cholestasis?

A4: Studies show that pregnancies affected by maternal intrahepatic cholestasis exhibit notably lower concentrations of specific steroid sulfates synthesized by the fetus, particularly 16α-Hydroxydehydroepiandrosterone sulfate and 16α-hydroxypregnenolone sulfate, in cord plasma compared to healthy pregnancies []. This suggests potential impairment in fetal steroid synthesis, particularly in 16α-hydroxylation pathways, induced by maternal intrahepatic cholestasis [].

Q4: Can you describe the chemical synthesis of 16α-Hydroxydehydroepiandrosterone and related compounds?

A4: Several synthetic routes have been developed:

- 16α-Hydroxyandrostenedione and 16α-Hydroxytestosterone: 16α-Bromoandrostendione can be converted to 16α-hydroxyandrostenedione through a hydrazone intermediate. 16α-Hydroxytestosterone is then obtained by selective reduction of 16α-hydroxyandrostenedione [].

- 16α-Hydroxydehydroepiandrosterone 3-sulfate: This compound is synthesized by reacting 16α-hydroxydehydroepiandrosterone with chlorosulfonic acid in pyridine [].

- Haptens of 16α-Hydroxydehydroepiandrosterone: 19E and 7Z O-(carboxymethyl)oximes derived from 16α-Hydroxydehydroepiandrosterone were synthesized using methods involving epoxidation of enol acetate followed by rearrangement or alkaline hydrolysis of the corresponding α-bromide [].

Q5: Are there any known effects of 16α-Hydroxydehydroepiandrosterone on glucose metabolism?

A6: Research suggests that 16α-Hydroxydehydroepiandrosterone can influence the reduction of glucose to glucitol in human placental cells []. High concentrations of 16α-Hydroxydehydroepiandrosterone have been shown to inhibit this process, while lower concentrations seem to stimulate it [].

Q6: What are the potential long-term effects of arsenic exposure on gut microbiome and metabolome, and is there a role for 16α-Hydroxydehydroepiandrosterone 3-sulfate?

A7: Arsenic exposure has been shown to significantly alter gut microbiome composition and diversity, as well as induce significant changes in 73 metabolites, including 16α-Hydroxydehydroepiandrosterone 3-sulfate, impacting pathways like glycerophospholipid and linoleic acid metabolism []. While these changes are partly reversible after a 30-day recovery period, some persistent effects remain []. Interestingly, Lactobacillus strains were correlated with decreases in 16α-Hydroxydehydroepiandrosterone 3-sulfate in the recovery phase, suggesting a potential protective role of these bacteria against arsenic toxicity through the modulation of glycerophospholipid metabolism [].

Q7: What is the historical context of 16α-Hydroxydehydroepiandrosterone research?

A8: The isolation of 16α-Hydroxydehydroepiandrosterone from human urine marked an important milestone in understanding steroid metabolism []. This discovery opened avenues for investigating its physiological roles, particularly in the context of pregnancy and fetal development. Subsequent research delved into its synthesis, metabolism, and biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.